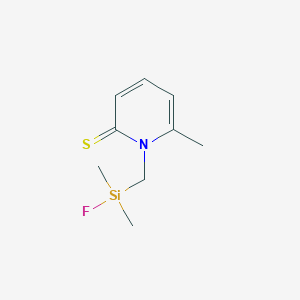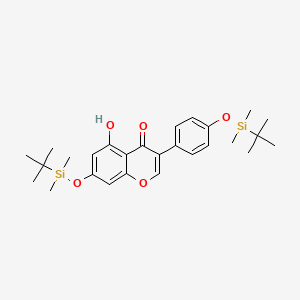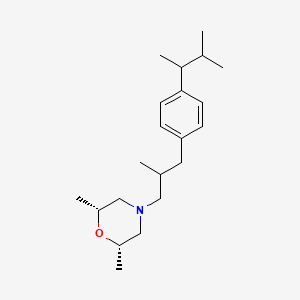
Jtbwywiqlbdiem-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the pyridinethione family, characterized by its unique structural features and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione involves several steps. The starting materials typically include fluoro(dimethyl)silyl compounds and methylpyridinethione derivatives. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced separation techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl derivatives.
Applications De Recherche Scientifique
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[Chloro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Bromo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Iodo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
Uniqueness
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione stands out due to its fluorine atom, which imparts unique chemical and physical properties. The presence of the fluoro group enhances the compound’s stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H14FNSSi |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
1-[[fluoro(dimethyl)silyl]methyl]-6-methylpyridine-2-thione |
InChI |
InChI=1S/C9H14FNSSi/c1-8-5-4-6-9(12)11(8)7-13(2,3)10/h4-6H,7H2,1-3H3 |
Clé InChI |
JTBWYWIQLBDIEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(=S)N1C[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)

![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)

![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)


![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)




